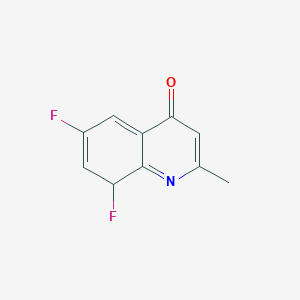
6,8-difluoro-2-methyl-8H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-2-methyl-8H-quinolin-4-one is a fluorinated quinoline derivative characterized by its unique substitution pattern. Its molecular formula is C₁₀H₆F₂NO, with a molecular weight of 321.06 g/mol (CAS No. 219689-77-7) . The compound features two fluorine atoms at positions 6 and 8, a methyl group at position 2, and a ketone group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-2-methyl-8H-quinolin-4-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the catalytic hydrogenation of nitro groups on palladium/carbon (Pd/C) in ethanol, leading to the formation of fluorinated quinoline derivatives .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-2-methyl-8H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinolin-4-one derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution of fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C in ethanol.
Substitution: Nucleophilic reagents such as amines and thiols.
Major Products
Oxidation: Quinolin-4-one derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Amino and thioquinoline derivatives.
Scientific Research Applications
6,8-Difluoro-2-methyl-8H-quinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in antimalarial and anticancer therapies.
Industry: Utilized in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,8-difluoro-2-methyl-8H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, fluorinated quinolines are known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
The compound’s structural analogs differ primarily in halogenation, substitution positions, and functional groups. Key comparisons include:
8-Fluoro-2-methylquinolin-4-ol (CAS: 288151-26-8)
- Structure : Single fluorine at position 8, hydroxyl group at position 3.
- Molecular Weight : ~223.2 g/mol (estimated).
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol (CAS: 18706-23-5)
- Structure : Chlorine atoms at positions 6 and 8, trifluoromethyl group at position 2, hydroxyl group at position 4.
- Molecular Weight : 282 g/mol.
- Key Differences : Chlorine substituents (vs. fluorine) increase steric bulk and lipophilicity, while the trifluoromethyl group enhances metabolic stability but may reduce solubility .
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one (CAS: 1209780-69-7)
- Structure : Additional methyl group at position 1.
- Molecular Weight : ~335.1 g/mol (estimated).
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Functional Group at C4 |
|---|---|---|---|---|
| 6,8-Difluoro-2-methyl-8H-quinolin-4-one | C₁₀H₆F₂NO | 321.06 | F (6,8) | Ketone |
| 8-Fluoro-2-methylquinolin-4-ol | C₁₀H₈FNO | 223.2 (estimated) | F (8) | Hydroxyl |
| 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | C₁₀H₄Cl₂F₃NO | 282 | Cl (6,8) | Hydroxyl |
| 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one | C₁₁H₈F₂NO | 335.1 (estimated) | F (6,8) | Ketone |
Key Observations :
- Fluorine atoms in this compound enhance electronegativity and hydrogen-bonding capacity compared to chlorine analogs .
- The ketone group at C4 increases electrophilicity, making it more reactive in nucleophilic addition reactions than hydroxyl-bearing analogs .
Properties
Molecular Formula |
C10H7F2NO |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
6,8-difluoro-2-methyl-8H-quinolin-4-one |
InChI |
InChI=1S/C10H7F2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4,8H,1H3 |
InChI Key |
AXZVXQOEUXQSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC(=CC(C2=N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















